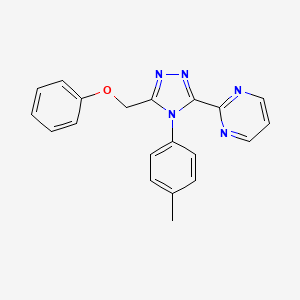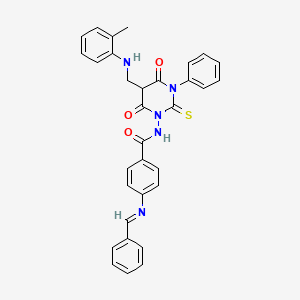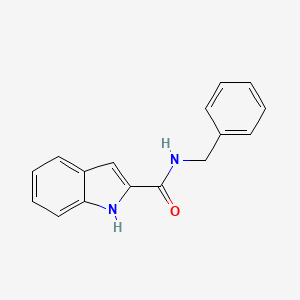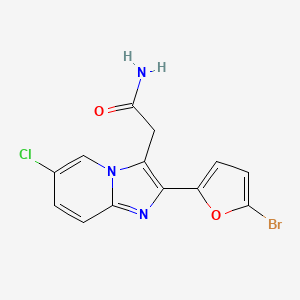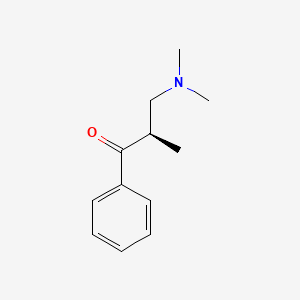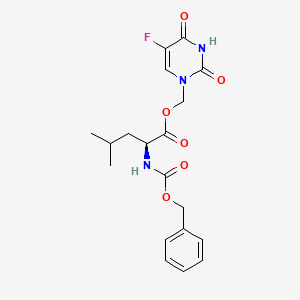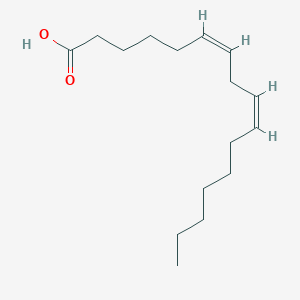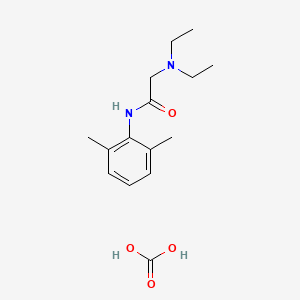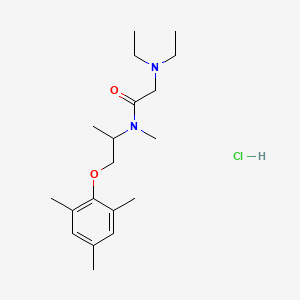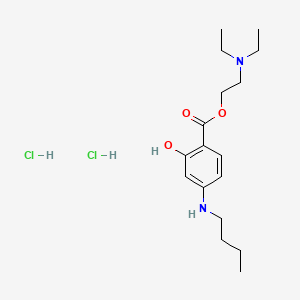
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is a chemical compound known for its applications in various fields, including medicine and industrial chemistry. It is an ester derivative of benzoic acid and is characterized by its complex structure, which includes both diethylamino and butylamino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride typically involves the esterification of 4-(butylamino)benzoic acid with 2-(diethylamino)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It has been explored for its local anesthetic properties and potential use in pain management.
Industry: The compound is used in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride involves its interaction with specific molecular targets, such as sodium channels in nerve cells. By blocking these channels, the compound can inhibit nerve signal transmission, leading to its anesthetic effects. The pathways involved include the modulation of ion flow across cell membranes, which is crucial for nerve impulse propagation.
Comparison with Similar Compounds
Similar Compounds
Tetracaine: Another ester local anesthetic with similar properties.
Procaine: Known for its use in local anesthesia.
Lidocaine: A widely used amide local anesthetic.
Uniqueness
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of diethylamino and butylamino groups provides a balance of hydrophilic and lipophilic characteristics, enhancing its effectiveness as a local anesthetic.
Properties
CAS No. |
102338-94-3 |
|---|---|
Molecular Formula |
C17H30Cl2N2O3 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate;dihydrochloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-7-10-18-14-8-9-15(16(20)13-14)17(21)22-12-11-19(5-2)6-3;;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;2*1H |
InChI Key |
DXMKXSIYTJFZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(CC)CC)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


